molecular formula C9H8ClN3O B2514907 [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 1429254-44-3

[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Cat. No.: B2514907
CAS No.: 1429254-44-3
M. Wt: 209.63
InChI Key: GDKLVPBBSNXAGJ-UHFFFAOYSA-N
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Description

[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where the triazole intermediate is treated with a chlorophenyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives, including this compound, exhibit antimicrobial activity and are investigated for their potential as antibiotics.

    Anticancer Research: The compound is studied for its potential anticancer properties, particularly in inhibiting cancer cell proliferation.

Industry:

    Agriculture: The compound is explored for its use in agrochemicals, such as fungicides and herbicides.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens.

Comparison with Similar Compounds

  • [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(2-chlorophenyl)-1H-1,2,3-triazol-3-yl]methanol
  • [1-(2-chlorophenyl)-1H-1,2,3-triazol-2-yl]methanol

Uniqueness: The unique positioning of the chlorophenyl group and the hydroxyl group in [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol imparts distinct chemical and biological properties compared to its isomers. This specific arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2-chlorophenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-7(6-14)5-11-12-13/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKLVPBBSNXAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CN=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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